3-Methoxy-4-propoxy-benzaldehyde oxime
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Overview
Description
Preparation Methods
The synthesis of 3-Methoxy-4-propoxy-benzaldehyde oxime typically involves the reaction of 3-Methoxy-4-propoxy-benzaldehyde with hydroxylamine hydrochloride under basic conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
3-Methoxy-4-propoxy-benzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methoxy-4-propoxy-benzaldehyde oxime has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxy-4-propoxy-benzaldehyde oxime involves its interaction with specific molecular targets, such as enzymes and receptors . The oxime group can form stable complexes with metal ions, which can inhibit or activate enzymatic activity . Additionally, the compound can undergo redox reactions that modulate biological pathways .
Comparison with Similar Compounds
3-Methoxy-4-propoxy-benzaldehyde oxime can be compared to other benzaldehyde oxime derivatives, such as:
- 3-Methoxy-4-ethoxy-benzaldehyde oxime
- 3-Methoxy-4-butoxy-benzaldehyde oxime
- 3-Methoxy-4-methoxy-benzaldehyde oxime
These compounds share similar structural features but differ in their alkoxy substituents, which can influence their chemical reactivity and biological activity . The unique propoxy group in this compound provides distinct properties that make it valuable for specific research applications .
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(NZ)-N-[(3-methoxy-4-propoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H15NO3/c1-3-6-15-10-5-4-9(8-12-13)7-11(10)14-2/h4-5,7-8,13H,3,6H2,1-2H3/b12-8- |
InChI Key |
DBOQZEDKACZVMY-WQLSENKSSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=N\O)OC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=NO)OC |
Origin of Product |
United States |
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